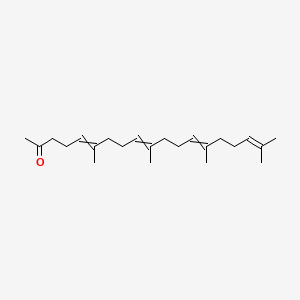
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE typically involves the cyclization of appropriate thiosemicarbazide derivatives with aldehydes under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer properties. The presence of sulfur and nitrogen atoms in the ring structure can interact with biological targets.
Medicine
Medicinal applications may include the development of new drugs or therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfur and nitrogen atoms in the ring structure can form bonds with these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
Uniqueness
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is unique due to its specific substitution pattern and functional groups
Properties
CAS No. |
100747-87-3 |
|---|---|
Molecular Formula |
C4H4N2OS2 |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
5-methyl-2-sulfanylidene-1,3,4-thiadiazole-3-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS2/c1-3-5-6(2-7)4(8)9-3/h2H,1H3 |
InChI Key |
HJTPTRHOJMZRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=S)S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
![N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B8784404.png)






![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)



